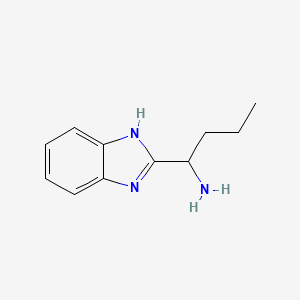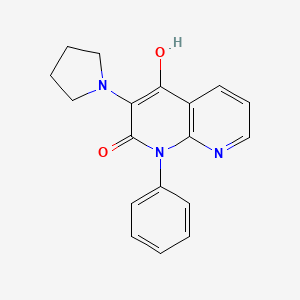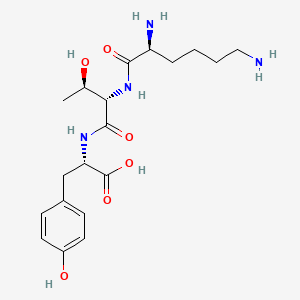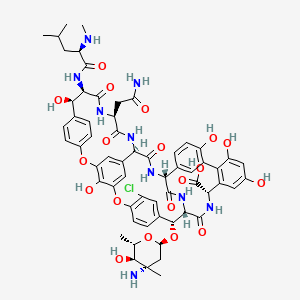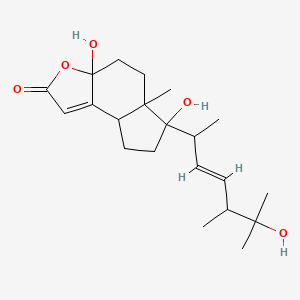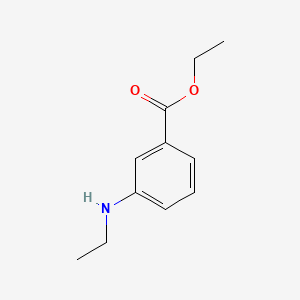![molecular formula C13H18N2 B564369 N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine CAS No. 1076199-37-5](/img/structure/B564369.png)
N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine . The presence of the pyridine ring suggests that this compound might have some biological activity .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving amines and acyl halides . The presence of the pyridine ring suggests that it might be synthesized through a process similar to the Chichibabin pyridine synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a but-3-yn-1-yl group, and a propan-2-yl group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyridine ring and the amine group . Pyridine is known to undergo electrophilic substitution reactions . The amine group could potentially undergo reactions such as acylation or alkylation .Applications De Recherche Scientifique
Antiproliferative Activity in Cancer Research
Specific Scientific Field
Oncology and cancer biology.
Summary
3-Propyl-(2’-N-methyl-N-homopropargyl)pyridine exhibits antiproliferative properties against cancer cells. It inhibits cell growth and division, making it a potential candidate for cancer therapy.
Experimental Procedures
Researchers typically culture cancer cell lines (e.g., breast, lung, or colon cancer cells) and treat them with varying concentrations of the compound. They assess cell viability using assays like MTT or ATP-based assays. Additionally, they investigate the compound’s mechanism of action by studying cell cycle arrest, apoptosis, and protein expression changes.
Results
Studies show that 3-Propyl-(2’-N-methyl-N-homopropargyl)pyridine reduces cancer cell viability in a dose-dependent manner. It induces cell cycle arrest at specific phases (e.g., G1 or G2/M) and triggers apoptosis. Researchers also analyze changes in relevant proteins (e.g., cyclins, caspases) to understand the underlying mechanisms .
Neuroprotective Effects in Neurodegenerative Diseases
Specific Scientific Field
Neuroscience and neuropharmacology.
Summary
The compound has neuroprotective effects, potentially mitigating neurodegenerative diseases such as Alzheimer’s, Parkinson’s, or Huntington’s disease. It may enhance neuronal survival and reduce oxidative stress.
Experimental Procedures
Researchers use neuronal cell cultures (e.g., primary neurons or cell lines) and expose them to neurotoxic insults (e.g., oxidative stress, amyloid-beta peptides). They pre-treat or co-treat cells with 3-Propyl-(2’-N-methyl-N-homopropargyl)pyridine and assess cell viability, oxidative markers, and mitochondrial function.
Results
Studies demonstrate that the compound protects neurons from oxidative damage, reduces neuroinflammation, and enhances mitochondrial function. Animal models also show improved cognitive performance after treatment .
Monoamine Oxidase Inhibition for Depression and Neurological Disorders
Specific Scientific Field
Pharmacology and psychiatry.
Summary
3-Propyl-(2’-N-methyl-N-homopropargyl)pyridine is an analog of azadeprenyl, a known monoamine oxidase (MAO) inhibitor. MAO inhibitors are used to treat depression and other neurological disorders.
Experimental Procedures
Researchers assess the compound’s MAO inhibitory activity using enzymatic assays. They measure the inhibition of MAO-A and MAO-B isoforms. Additionally, animal studies evaluate its antidepressant effects.
Results
The compound effectively inhibits MAO-A and MAO-B, increasing neurotransmitter levels (e.g., serotonin, dopamine). In animal models, it exhibits antidepressant-like effects without significant side effects .
Anti-inflammatory Properties in Immune Research
Specific Scientific Field
Immunology and inflammation.
Summary
3-Propyl-(2’-N-methyl-N-homopropargyl)pyridine may modulate immune responses. It suppresses pro-inflammatory cytokines and reduces inflammation.
Experimental Procedures
Researchers use immune cells (e.g., macrophages, T cells) and stimulate them with inflammatory agents (e.g., lipopolysaccharide). They treat cells with the compound and measure cytokine production (e.g., TNF-alpha, IL-6).
Results
Studies indicate that the compound downregulates pro-inflammatory cytokines, attenuating inflammation. It may have potential therapeutic applications in autoimmune diseases .
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-N-(1-pyridin-3-ylpropan-2-yl)but-3-yn-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-4-5-9-15(3)12(2)10-13-7-6-8-14-11-13/h1,6-8,11-12H,5,9-10H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARYOSPPJCHJAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)N(C)CCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676120 |
Source


|
| Record name | N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine | |
CAS RN |
1076199-37-5 |
Source


|
| Record name | N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

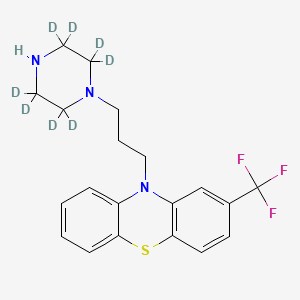
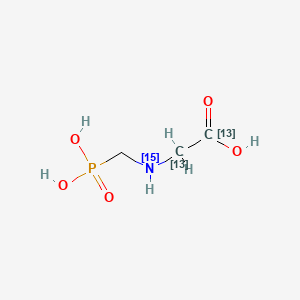

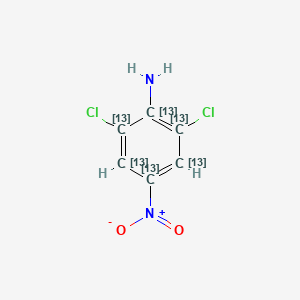
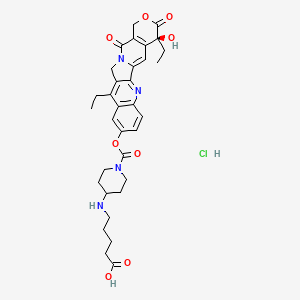
![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester](/img/structure/B564292.png)
